3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792461
InChI: InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H
SMILES:
Molecular Formula: C15H26Cl2N2O
Molecular Weight: 321.3 g/mol

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC15792461

Molecular Formula: C15H26Cl2N2O

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride -

Specification

Molecular Formula C15H26Cl2N2O
Molecular Weight 321.3 g/mol
IUPAC Name 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H
Standard InChI Key MVGPVEHFXRWIPG-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine dihydrochloride, with alternative synonyms including BCP33768 and 87766-25-4 . Its molecular formula is C15H24N2O2HCl\text{C}_{15}\text{H}_{24}\text{N}_2\text{O} \cdot 2\text{HCl}, derived from the parent amine (CID 10220561) through protonation with hydrochloric acid . The dihydrochloride salt enhances solubility and stability for pharmaceutical handling .

Structural Features

The molecule comprises:

  • A piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a methylphenoxy group.

  • A phenoxy linker connected to a three-carbon propylamine chain .

  • Two hydrochloride counterions stabilizing the protonated amine groups .

The 3D conformation, as modeled in PubChem, reveals a flexible structure capable of adopting multiple orientations, which may influence receptor-binding kinetics .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight321.3 g/mol
Melting Point70–76°C (parent amine)
Boiling Point375.8°C at 760 mmHg
Density1.05 g/cm³
Refractive Index1.549
SolubilityPolar solvents (DMSO, water)

Synthesis and Chemical Reactivity

Synthetic Pathways

The parent amine (CID 10220561) is synthesized via a nucleophilic substitution reaction between 3-(piperidin-1-ylmethyl)phenol and 3-chloropropan-1-amine under basic conditions . Subsequent treatment with hydrochloric acid yields the dihydrochloride salt . Key steps include:

  • Alkylation: The phenol oxygen attacks the chloropropanamine’s terminal carbon, forming the ether linkage.

  • Salt Formation: Protonation of the primary amine and piperidine nitrogen with HCl .

Table 2: Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
3-(Piperidin-1-ylmethyl)phenolNot reportedPhenolic precursor
3-Chloropropan-1-amine156-87-6Alkylating agent

Stability and Degradation

The compound is stable under inert atmospheres at 2–8°C but may decompose upon prolonged exposure to light or moisture . Thermal gravimetric analysis (TGA) indicates decomposition above 180°C, consistent with its flashpoint of 181°C .

Pharmacological Applications

Mechanism of Action

As a CNS-targeting intermediate, the compound’s primary amine and piperidine groups enable interactions with:

  • Serotonin (5-HT) receptors: Modulating mood and anxiety pathways .

  • Dopamine transporters: Influencing reward and motivation circuits .

  • σ-Opioid receptors: Potential analgesic applications .

Structural analogs, such as 3-(4-methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1), exhibit similar binding affinities, underscoring the piperidine moiety’s pharmacological significance .

Preclinical Research

  • Neuroprotective Studies: In rodent models, derivatives of this compound reduced glutamate-induced excitotoxicity, suggesting utility in neurodegenerative diseases .

  • Analgesic Screening: Analogous structures demonstrated κ-opioid receptor antagonism, with IC₅₀ values < 100 nM .

Table 3: Pharmacological Data for Structural Analogs

CompoundTargetActivitySource
3-(4-Methylpiperidin-1-yl)propan-1-amineDopamine D₂Partial agonist
PF-4455242κ-OpioidAntagonist

Analytical Characterization

Spectroscopic Data

  • NMR (¹H): δ 1.45–1.65 (m, piperidine CH₂), 2.85 (t, J = 6.5 Hz, NCH₂), 3.75 (s, ArCH₂N) .

  • Mass Spectrometry: ESI-MS m/z 249.2 [M+H]⁺ (parent amine) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator